molecular formula C16H16O4 B14402283 8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-40-3

8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Cat. No.: B14402283
CAS No.: 88538-40-3
M. Wt: 272.29 g/mol
InChI Key: MKIUFHXESBXQAM-UHFFFAOYSA-N
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Description

8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with a unique structure that includes a pyrano3,2-cbenzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol and concentrated hydrochloric acid, followed by refluxing and crystallization . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano3,2-cbenzopyran derivatives, such as:

  • Cyclocoumarol
  • Anticoagulans 63
  • Cumopyran
  • Methanopyranorin

Uniqueness

8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88538-40-3

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

8-methoxy-2,2,7-trimethylpyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C16H16O4/c1-9-12(18-4)6-5-10-13(9)19-15(17)11-7-8-16(2,3)20-14(10)11/h5-8H,1-4H3

InChI Key

MKIUFHXESBXQAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2OC(C=C3)(C)C)OC

Origin of Product

United States

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